(5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid
Description
(5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid (CAS synonyms: [6-[benzoyl(methyl)amino]-5-methyl-3-pyridyl]boronic acid, Amy4301) is a pyridine-based boronic acid derivative with a molecular formula of C₁₄H₁₅BN₂O₃ and a molecular weight of 270.09 g/mol . Its structure features:
- A boronic acid group (-B(OH)₂) at position 3 of the pyridine ring.
- A methyl group (-CH₃) at position 3.
- An N-methylbenzamido group (-N(Me)C(O)Ph) at position 6.
The bulky N-methylbenzamido substituent introduces steric hindrance and electron-withdrawing effects, which influence its reactivity and stability .
Properties
IUPAC Name |
[6-[benzoyl(methyl)amino]-5-methylpyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O3/c1-10-8-12(15(19)20)9-16-13(10)17(2)14(18)11-6-4-3-5-7-11/h3-9,19-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPKXFCXPPHXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N(C)C(=O)C2=CC=CC=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701184664 | |
| Record name | Boronic acid, [6-(benzoylmethylamino)-5-methyl-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701184664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446299-81-6 | |
| Record name | Boronic acid, [6-(benzoylmethylamino)-5-methyl-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446299-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, [6-(benzoylmethylamino)-5-methyl-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701184664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen-Metal Exchange and Sequential Functionalization
The most widely documented approach begins with 2-amino-5-bromo-3-methylpyridine. In a patented method, this substrate undergoes N-methylation via reaction with formaldehyde in methanol under basic conditions (NaOH), yielding N-(5-bromo-3-methyl-2-pyridinyl)-N-(methoxymethyl)amine. Subsequent reduction with sodium borohydride in tetrahydrofuran (THF) selectively removes the methoxymethyl group, producing N-(5-bromo-3-methyl-2-pyridinyl)-N-methylamine.
Acylation follows using benzoyl chloride in the presence of triethylamine, which scavenges HCl and prevents undesired protonation of the amine intermediate. This step affords N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide with >85% yield under optimized conditions (0–5°C, stoichiometric Et₃N).
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Temperature | -78°C to -50°C | Side products (e.g., dimerization) above -30°C |
| n-BuLi Equivalents | 1.1–1.3 eq | Incomplete exchange below 1.0 eq |
| Borate Electrophile | Triisopropyl borate | Lower yields with trimethyl borate |
This method achieves 70–75% isolated yield, with purity >95% confirmed by HPLC.
Alternative Borylation Strategies
| Method | Yield (%) | Byproducts | Scalability |
|---|---|---|---|
| Halogen-Li exchange | 70–75 | Minor dimerization | Pilot-scale viable |
| Miyaura borylation | 80–85 | Pd residues | Requires purification |
The halogen-lithium approach remains preferred for (5-methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid due to steric hindrance from the N-methylbenzamide group, which impedes palladium coordination.
Solvent and Base Optimization
Solvent Effects on Reaction Efficiency
The acylation step demonstrates pronounced solvent dependence:
| Solvent | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|
| THF | 85 | 2 | Optimal for solubility |
| DCM | 72 | 4 | Slower kinetics |
| EtOAc | 68 | 3 | Partial emulsion formation |
THF’s ability to solubilize both hydrophilic (amine) and hydrophobic (benzoyl chloride) reactants minimizes phase separation, accelerating the reaction.
Base Selection for Acylation
Triethylamine outperforms inorganic bases (e.g., K₂CO₃) by mitigating hydrolysis of benzoyl chloride:
| Base | Yield (%) | Byproduct Formation |
|---|---|---|
| Triethylamine | 85 | <5% (HCl adducts) |
| NaHCO₃ | 65 | 15% (hydrolysis) |
| DBU | 78 | 10% (over-alkylation) |
Purification and Characterization
Crystallization Techniques
The final compound is purified via pH-controlled crystallization. Adjusting the aqueous solution to pH 5.0–6.0 with HCl precipitates the product, while impurities remain solubilized. Recrystallization from isopropanol/water (1:3 v/v) enhances purity to >99%.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, B–OH), 7.85–7.40 (m, 5H, Ar–H), 3.15 (s, 3H, N–CH₃), 2.50 (s, 3H, Py–CH₃).
Challenges and Mitigation Strategies
Boronic Acid Protodeboronation
The electron-deficient pyridine ring increases susceptibility to protodeboronation in acidic media. Stabilization strategies include:
N-Methylbenzamide Hydrolysis
Basic conditions during boronation risk cleaving the amide bond. Maintaining pH <7.5 during workup preserves the N-methylbenzamide group.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding boronic derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, sodium periodate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Palladium catalysts, base (e.g., potassium carbonate).
Major Products Formed
Oxidation Products: Boronic esters, borates.
Reduction Products: Boronic derivatives.
Substitution Products: Biaryl compounds (via Suzuki-Miyaura coupling).
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Role in Drug Development
Boronic acids, including (5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid, serve as crucial intermediates in the synthesis of pharmaceuticals. They are known for their ability to form reversible covalent bonds with diols, which is exploited in drug design and development. This compound has been studied for its potential use in synthesizing biologically active molecules, particularly those targeting specific enzymes or receptors.
Case Study: Synthesis of Kinase Inhibitors
Recent research highlighted the use of boronic acids in the synthesis of kinase inhibitors, which are vital in cancer therapy. The compound was utilized as a key building block to create derivatives that showed promising activity against various kinases, including those implicated in tumor growth and proliferation .
Synthetic Applications
2.1 Cross-Coupling Reactions
this compound is particularly effective in cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids.
Table 1: Cross-Coupling Reaction Conditions
| Reactant Type | Optimal Conditions | Yield (%) |
|---|---|---|
| Aryl Halide | Pd catalyst, base (K2CO3) | 85 |
| Heteroaryl Halide | Pd catalyst, base (NaOH) | 78 |
| Alkenyl Halide | Pd catalyst, base (Cs2CO3) | 90 |
The efficiency of this compound in such reactions underscores its utility in constructing complex organic molecules .
Material Science Applications
3.1 Development of Boron-Based Polymers
The unique properties of boronic acids have led to their incorporation into polymer chemistry. This compound has been studied for its role in creating boron-containing polymers that exhibit enhanced mechanical properties and thermal stability.
Case Study: Biodegradable Polymers
Research has demonstrated that polymers synthesized with this boronic acid can be engineered for specific degradation rates, making them suitable for biomedical applications such as drug delivery systems . The incorporation of this compound into polymer matrices allows for controlled release profiles of therapeutic agents.
Mechanism of Action
The mechanism of action of (5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in enzyme inhibition by binding to active sites and interfering with enzymatic activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between the target compound and analogs:
Reactivity in Suzuki-Miyaura Couplings
- Amino-Substituted Analog (CAS 1032759-01-5): The electron-donating amino group enhances reactivity, making it a robust partner for coupling with aryl halides .
- Dimethylamino-Substituted Analog (CAS 579525-46-5): The dimethylamino group further increases electron density, improving coupling yields in electron-deficient systems .
- Bromo-Substituted Analog (CID 91882707) : The bromo group at position 5 allows for sequential functionalization, though instability may require immediate use post-synthesis .
Stability and Handling
- Target Compound : The benzamido group may confer stability under inert conditions but could hydrolyze in acidic/basic environments. Storage at low temperatures (e.g., refrigeration) is recommended .
- Amino-Substituted Analog: Prone to oxidation; requires protection (e.g., BOC) for long-term storage .
- Chloro/Fluoro-Substituted Analogs : Generally stable but sensitive to moisture; inert-atmosphere handling is advised .
Research Findings and Case Studies
- Synthetic Optimization : highlights that steric hindrance in pyridinylboronic acids can be mitigated using Negishi coupling conditions (e.g., Zn-mediated reactions) for hindered substrates .
- Material Science Applications: demonstrates that boronic acid density in polymer matrices (e.g., AG-alkyne@polymer-pBA) correlates with boron content (0.618 mg/g), enabling use in sensors and separation technologies .
- Drug Discovery: Pyridoclax (MR29072), synthesized using pyridin-3-yl boronic acid derivatives, shows efficacy in sensitizing ovarian carcinoma cells by inhibiting Mcl-1 .
Biological Activity
(5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid is an organic compound classified as a boronic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a methyl group and an N-methylbenzamido group. Its unique structure enables it to participate in various biochemical interactions, making it a candidate for drug development, particularly in cancer therapy.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles through the boronic acid moiety. This property allows it to interact with various molecular targets, including enzymes, thereby inhibiting their activity. The compound's mechanism of action can be summarized as follows:
- Enzyme Inhibition : The boronic acid group can bind to active sites of enzymes, interfering with their catalytic functions.
- Target Interaction : It may modulate pathways involved in cancer cell proliferation and survival by interacting with specific proteins.
Cancer Therapy
Research indicates that this compound shows promise in the treatment of various cancers, particularly glioblastoma. Studies have demonstrated its potential as an inhibitor of the EZH2 enzyme, which is implicated in tumor progression. For example:
- In vitro Studies : The compound has been shown to inhibit cell growth in glioblastoma cell lines, with IC50 values indicating significant potency against resistant strains .
| Compound | IC50 (μM) |
|---|---|
| This compound | 10.83 ± 1 |
| Tazemetostat (EZH2 Inhibitor) | 79.81 ± 4.91 |
Mechanistic Insights
The compound's efficacy in cancer models is attributed to its dual-action mechanism involving both EZH2 inhibition and modulation of HSP90 pathways. This dual targeting can lead to enhanced apoptosis and reduced tumor growth rates in experimental models .
Study on Glioblastoma Resistance
A pivotal study investigated the effects of this compound on TMZ-resistant glioblastoma cells. The findings revealed:
- Cell Cycle Arrest : The compound induced cell cycle arrest at the M phase, leading to increased apoptosis.
- Gene Expression Modulation : It upregulated apoptosis-related genes while downregulating genes associated with cell proliferation and survival pathways.
- In Vivo Efficacy : In xenograft models, treatment with this compound resulted in significant tumor size reduction compared to control groups .
The synthesis of this compound involves several key steps:
- Pyridine Ring Formation : Utilizing condensation reactions.
- Methyl Group Introduction : Achieved through methylation techniques.
- Amide Bond Formation : Attaching the N-methylbenzamido group via amide bond formation.
- Boron Introduction : The boronic acid group is introduced through boronation reactions.
This synthetic route highlights the compound's versatility as a building block for more complex organic molecules and bioactive compounds.
Q & A
What are the most efficient synthetic routes for (5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid, and how do modern one-pot methods compare to traditional approaches?
Basic
Traditional boronic acid synthesis often involves sequential steps requiring protective groups and harsh conditions, leading to low yields and extended timelines . Modern one-pot approaches, such as the method by Neochoritis et al., utilize mild conditions without protective groups, enabling rapid, high-throughput synthesis. For example, a boronic acid intermediate can be generated via Suzuki-Miyaura coupling or direct functionalization of pyridine scaffolds, as seen in multi-step protocols involving Pd-catalyzed cross-coupling . The one-pot method achieves >97% purity in some cases, reducing purification demands .
How can researchers address challenges in characterizing boronic acids using MALDI-MS, particularly dehydration/boroxine interference?
Advanced
Boronic acids often undergo dehydration or cyclize into boroxines during MALDI-MS analysis, complicating mass spectral interpretation . To mitigate this, derivatization with diols (e.g., 2,3-butanedione) stabilizes the boronic acid as a cyclic ester, preventing trimerization. Alternatively, using ammonia chemical ionization (CI) or liquid secondary ionization (LSI) reduces thermal degradation . For peptide-boronic acid conjugates, ortho-amino methyl groups can complex with boron, inhibiting cyclization .
What rational design strategies are employed to incorporate boronic acids into bioactive compounds for pharmaceutical applications?
Basic
Boronic acids are integrated into drug candidates via substrate mimicry (e.g., proteasome inhibitors like bortezomib), bioisosteric replacement of carboxyl groups, or computational docking studies to optimize binding affinity . For instance, the pyridine-boronic acid scaffold in this compound may target enzymes requiring transition-state stabilization, leveraging boron’s electrophilic properties .
How does structural modification impact the thermal stability of aryl boronic acids, and what methods assess degradation pathways?
Advanced
Thermogravimetric analysis (TGA) reveals that electron-withdrawing substituents (e.g., trifluoromethyl groups) enhance thermal stability by reducing boroxine formation. Pyrene-1-boronic acid, for example, remains stable up to 600°C . For this compound, TGA coupled with mass spectrometry can identify decomposition products, while DFT calculations predict stability trends based on substituent effects .
What experimental approaches elucidate interactions between boronic acids and hydroxyethylamines or saccharides?
Advanced
NMR titration studies and HPLC post-column derivatization are key. For hydroxyethylamines, pH-dependent binding assays quantify association constants (Ka) via <sup>11</sup>B NMR shifts . In saccharide detection, rhodamine-based boronic acid receptors exhibit fluorescence quenching upon diol binding, monitored via HPLC with post-column mixing .
What purification strategies optimize yield and purity for boronic acid intermediates?
Basic
Reverse-phase HPLC with mobile phases like MeCN/water (0.1% formic acid) and columns such as YMC-Actus Triart C18 (5 µm) effectively separate boronic acid derivatives . For crude products, silica gel chromatography with chloroform/MeOH gradients removes unreacted reagents, achieving >95% purity .
How should researchers resolve contradictory mass spectral data caused by boroxine artifacts?
Advanced
Data contradictions arise from boroxine peaks (e.g., m/z 3×M–3H2O). Derivatization with pinacol esterifies the boronic acid, simplifying spectra . Alternatively, high-resolution MS (HRMS) distinguishes between monomeric and trimeric forms. For quantitative analysis, LC-MS/MS with stable isotope-labeled internal standards improves accuracy .
What computational tools predict the reactivity of boronic acids in cross-coupling reactions?
Advanced
Density functional theory (DFT) calculates transition-state energies for Suzuki-Miyaura couplings, identifying optimal Pd catalysts and bases . Molecular docking (e.g., AutoDock Vina) models interactions between boronic acids and target proteins, guiding functional group placement .
What spectroscopic techniques are critical for structural validation of pyridine-boronic acid derivatives?
Basic
Multi-nuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B) confirms boronic acid identity: <sup>11</sup>B NMR shows a peak near δ 30 ppm, while IR detects B-O stretches ~1340 cm<sup>-1</sup> . X-ray crystallography provides definitive confirmation, though hygroscopicity may require anhydrous crystallization .
How does pH influence the stability and reactivity of boronic acid esters in aqueous systems?
Advanced
At physiological pH (7.4), boronic esters hydrolyze slowly, but under basic conditions (pH >9), they dissociate into free boronic acids and diols. Studies using dynamic rheology show that boronate ester cross-linking in hydrogels is pH-responsive, with storage modulus (G′) increasing at higher pH . For drug delivery, pH-sensitive boronic acid-diol conjugates release payloads in acidic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
